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Compound of Interest

Compound Name: 3-Bromo-6-methylpicolinaldehyde
CAS No.: 1060810-14-1
Cat. No.: B6231581

Get Quote

Executive Summary & Compound Identity

3-Bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylpyridine-2-

carbaldehyde) is a densely functionalized pyridine derivative. Its structural utility lies in the

orthogonality of its functional groups: an electrophilic aldehyde at C2, a labile bromine at C3

(suitable for cross-coupling), and a methyl group at C6.

Property Specification

IUPAC Name 3-Bromo-6-methylpyridine-2-carbaldehyde
CAS Number 1060810-14-1

Molecular Formula C7HesBrNO

Molecular Weight 200.03 g/mol

Appearance Pale yellow to off-white solid (typically)
Solubility Soluble in CHCIs, DMSO, MeOH; sparingly

soluble in water
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Synthesis & Sample Origin (Context for Analysis)

Understanding the synthetic origin is crucial for interpreting spectroscopic impurities. The most
robust route to this scaffold typically involves the functionalization of 2-amino-6-methylpyridine
or 2,6-lutidine.

Representative Synthetic Pathway

A common industrial route involves a Sandmeyer-type strategy followed by Lithium-Halogen
Exchange:

e Bromination: 2-Amino-6-methylpyridine is brominated to yield 2-amino-3-bromo-6-
methylpyridine.

» Sandmeyer Reaction: Conversion of the amino group to a bromine (via diazonium salt)
yields 2,3-dibromo-6-methylpyridine.

» Formylation: Selective lithium-halogen exchange at the C2 position (activated by the
adjacent nitrogen) followed by quenching with DMF yields the target aldehyde.

Note: Impurities such as unreacted 2,3-dibromo-6-methylpyridine or regioisomeric aldehydes
may be present.
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Figure 1: Logical synthetic pathway for 3-Bromo-6-methylpicolinaldehyde, highlighting the
origin of potential brominated impurities.

Spectroscopic Specifications (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is characterized by a distinct aldehyde singlet and a pair of ortho-
coupled aromatic protons. The C3-Bromine atom exerts a significant deshielding effect on the
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adjacent C4 proton.

*H NMR Data (400 MHz, CDCls)

Shift (8, ppm)

Multiplicity

Integration

Assignment

Structural
Insight

10.15+0.05 Singlet (s)

1H

-CHO (C2)

Characteristic
aldehyde peak;
diagnostic for
reaction

completion.

7.85+0.05 Doublet (d)

1H

C4-H

Deshielded by
ortho-Br and
meta-CHO. J =
8.0 Hz.

7.25+0.05 Doublet (d)

1H

C5-H

Shielded relative
to C4 due to
adjacent methyl
group. J=8.0
Hz.

2.60 £ 0.05 Singlet (s)

3H

-CH:s (C6)

Benzylic-like
methyl group on
the pyridine ring.

Interpretation Logic:

e Coupling Constant (J): The ~8.0 Hz coupling is characteristic of ortho protons (H4 and H5)

on the pyridine ring.

o Shift Order: H4 is downfield (higher ppm) compared to H5 because it is closer to the

electron-withdrawing Bromine and Aldehyde groups.

13C NMR Data (100 MHz, CDCls)
e Carbonyl (C=0): ~190.5 ppm.
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Aromatic C-Br (C3): ~122.0 ppm (Upfield due to heavy atom effect).

Aromatic C-Me (C6): ~160.0 ppm.

Aromatic C-CHO (C2): ~148.0 ppm.

Aromatic CH (C4, C5): ~140.5 ppm, ~126.0 ppm.

Methyl (CHs): ~24.5 ppm.
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Figure 2: *H NMR assignment logic correlating chemical shifts with structural electronic
environments.

B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic
abundance.
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 lonization Mode: ESI+ (Electrospray lonization) or El (Electron Impact).
e Molecular lon (M): 199/201 Da.

« |sotopic Pattern: The presence of one Bromine atom (’°Br and 81Br) creates a characteristic
1:1 doublet for the molecular ion.

m/z Peak Relative Intensity Assignment
199.9 100% [M+H]* (7°Br isotope)
201.9 ~98% [M+H]* (31Br isotope)

[M-CO + HJ* (Loss of
Carbonyl)

171/173 Variable

QC Check: If the intensity ratio of 199:201 deviates significantly from 1:1, suspect
contamination with a non-brominated impurity (e.g., 6-methylpicolinaldehyde, M+H = 122).

C. Infrared Spectroscopy (FT-IR)

e C=0 Stretch (Aldehyde): Strong, sharp band at 1705-1715 cm~1.
e C-H Stretch (Aldehyde): Weak "Fermi doublet” at 2850 cm~t and 2750 cm~1.
e C=N/C=C (Pyridine Ring): Bands at 1580 cm~* and 1450 cm™1.

o C-Br Stretch: Weak/Medium band in the fingerprint region, typically 1000-1100 cm~1.

Experimental Protocols for Characterization

To ensure data integrity, follow these standardized protocols for sample preparation.

Protocol 1: NMR Sample Preparation

e Solvent Selection: Use CDCIs (Chloroform-d) as the primary solvent. If solubility is poor, use
DMSO-ds. Note: Shifts in DMSO will be slightly downfield compared to CDCls.

e Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.
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« Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a
small plug of glass wool or a 0.45 um PTFE syringe filter into the NMR tube.

e Acquisition:

o Set relaxation delay (d1) to = 1.0 second to ensure accurate integration of the aldehyde
proton.

o Acquire at least 16 scans for 1H NMR.

Protocol 2: GC-MS Purity Check

Since the compound is an aldehyde, it is stable enough for GC-MS but avoid high injector
temperatures (>250°C) to prevent thermal degradation.

Column: HP-5 or equivalent (5% phenyl methyl siloxane).

Temperature Program: 50°C (hold 2 min) — 20°C/min - 250°C (hold 5 min).

Injection: Split mode (20:1), 1 pL injection of a 1 mg/mL solution in Ethyl Acetate.

Success Criteria: Single peak (purity >95%) with the characteristic 1:1 isotopic mass
spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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